1-Bromo-4-(1-isocyanatocyclopropyl)benzene
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Overview
Description
1-Bromo-4-(1-isocyanatocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group bearing an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Curtius rearrangement of the corresponding azides derived from bromophenylcyclopropane carboxylic acids . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the isocyanate group through well-established chemical processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles to form urea derivatives.
Radical Reactions: The compound can participate in radical reactions, leading to ring closures or other transformations.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Addition: Nucleophiles such as amines or alcohols under mild conditions.
Radical Reactions: Radical initiators like tributyltin hydride or tris(trimethylsilyl)silane.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution.
Urea Derivatives: Products from nucleophilic addition to the isocyanate group.
Cyclized Products: Products from radical-induced ring closures.
Scientific Research Applications
1-Bromo-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of polymerizable electrolyte additives for lithium-ion batteries.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-isocyanatocyclopropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can undergo substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with a different position of the isocyanate group.
1-Bromo-4-isopropylbenzene: Lacks the isocyanate group, making it less reactive in certain types of reactions.
1-Bromo-4-cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring, providing a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-bromo-4-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |
InChI Key |
NODOFCHPQWSYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)N=C=O |
Origin of Product |
United States |
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